![molecular formula C11H12FN3O B2708480 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-72-3](/img/structure/B2708480.png)
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
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Overview
Description
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a chemical compound with the CAS Number: 1006468-29-6 . It has a molecular weight of 221.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline . Its InChI Code is 1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.23 . It is a powder that is stored at room temperature . The compound is highly soluble in DMSO .Scientific Research Applications
Kinase Inhibitor Research
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline: has been investigated as a potential kinase inhibitor. In a kinase library containing 371 kinases, it exhibits high selectivity for RET (rearranged during transfection) kinase, surpassing other inhibitors by at least 100-fold. In cancer cell lines harboring RET mutations, this compound specifically inhibits RET signaling and effectively suppresses cell proliferation .
Positron Emission Tomography (PET) Ligand Development
Researchers have identified and developed a novel PET ligand, 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)pyridin-2-ylamide , for imaging the metabotropic glutamate receptor subtype 2 (mGlu2). mGlu2 is a known target for treating various central nervous system (CNS) disorders. This ligand holds promise for non-invasive imaging of mGlu2 in vivo .
Anticancer Therapeutics
While more research is needed, 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline shows potential as an anticancer agent. In preclinical studies, it effectively inhibits the growth of xenograft tumors driven by various RET mutations and fusions, particularly in non-small cell lung cancer (NSCLC) and thyroid cancer. Notably, it does not inhibit VEGFR2, which is relevant for avoiding adverse effects .
Biological Probes and Target Validation
Researchers can use this compound as a biological probe to validate RET-related pathways and study their role in cancer progression. Its selectivity for RET kinase makes it a valuable tool for understanding RET-mediated signaling.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-fluoro-2-[(2-methylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOEXURRLIZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline |
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